molecular formula C8H18N2 B13255399 2-(aminomethyl)-N-methylcyclohexan-1-amine

2-(aminomethyl)-N-methylcyclohexan-1-amine

Cat. No.: B13255399
M. Wt: 142.24 g/mol
InChI Key: QTTMOEDONWOFKK-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-methylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an aminomethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(aminomethyl)-N-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.

    N-methylcyclohexylamine: Similar structure but lacks the aminomethyl group.

    2-(aminomethyl)cyclohexan-1-amine: Similar but without the N-methyl substitution.

Uniqueness

2-(aminomethyl)-N-methylcyclohexan-1-amine is unique due to the presence of both an aminomethyl group and an N-methyl group on the cyclohexane ring. This dual substitution provides distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-(aminomethyl)-N-methylcyclohexan-1-amine

InChI

InChI=1S/C8H18N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-6,9H2,1H3

InChI Key

QTTMOEDONWOFKK-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1CN

Origin of Product

United States

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